(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid
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Overview
Description
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid is a chemical compound with the molecular formula C6H12N2O3This compound is characterized by the presence of both amino and carboxylic acid functional groups, making it an important molecule in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid typically involves the reaction of 3-butenoic acid with 2-aminoethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various esters, amides, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Aminoethoxyvinyl glycine hydrochloride: This compound shares a similar structure and functional groups, making it a close analog.
L-α-(2-Aminoethoxyvinyl)glycine hydrochloride: Another similar compound with comparable chemical properties.
Uniqueness
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid is unique due to its specific configuration and the presence of both amino and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
69257-01-8 |
---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+ |
InChI Key |
USGUVNUTPWXWBA-HNQUOIGGSA-N |
SMILES |
C(COC=CC(C(=O)O)N)N |
Isomeric SMILES |
C(CO/C=C/C(C(=O)O)N)N |
Canonical SMILES |
C(COC=CC(C(=O)O)N)N |
Appearance |
Solid powder |
49669-74-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aminoethoxyvinylglycine aminoethoxyvinylglycine hydrochloride aviglycine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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